molecular formula C14H12ClF3N2O2S B2379238 6-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-sulfonamide CAS No. 1356668-25-1

6-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-sulfonamide

Cat. No.: B2379238
CAS No.: 1356668-25-1
M. Wt: 364.77
InChI Key: FXAXTMWYNMWOEO-UHFFFAOYSA-N
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Description

6-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyridine ring substituted with a sulfonamide group, a chloro group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyridine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Chlorination: The chloro group is introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is attached via a nucleophilic substitution reaction, often using a trifluoromethylphenyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes, leading to antimicrobial effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide
  • 6-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-thiol
  • 6-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-amine

Uniqueness

6-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-chloro-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF3N2O2S/c15-13-6-5-12(9-19-13)23(21,22)20-8-7-10-1-3-11(4-2-10)14(16,17)18/h1-6,9,20H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAXTMWYNMWOEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNS(=O)(=O)C2=CN=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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